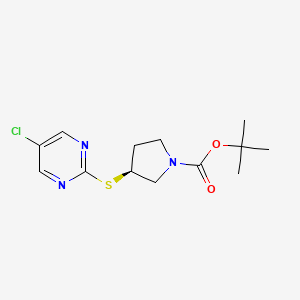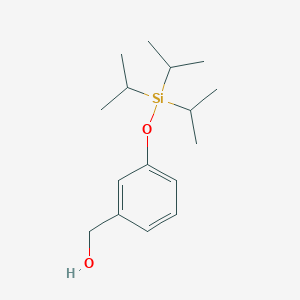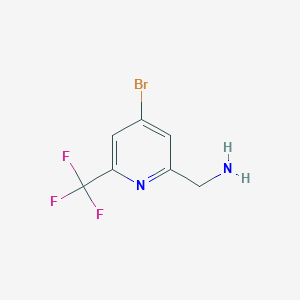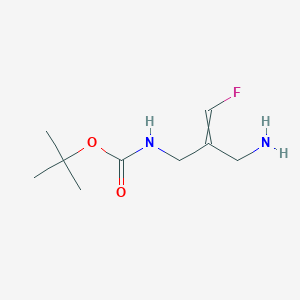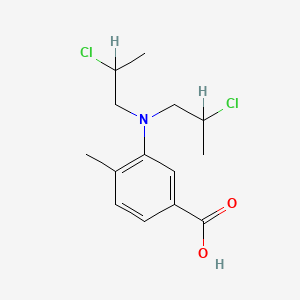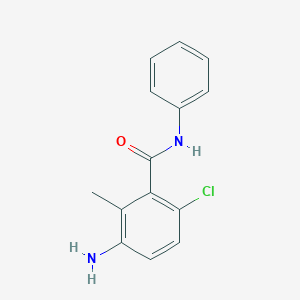
3-amino-6-chloro-2-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-chloro-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H13ClN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-2-methyl-N-phenylbenzamide typically involves the reaction of 3-amino-6-chloro-2-methylbenzoic acid with aniline in the presence of a coupling agent. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with triethylamine (TEA) as a base . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloro-2-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo N-arylation reactions with arylboronic acids using catalysts such as Cu@Phen@MGO.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Catalysts like copper or palladium complexes are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions typically yield N-aryl derivatives of the original compound .
Scientific Research Applications
3-amino-6-chloro-2-methyl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-amino-6-chloro-2-methyl-N-phenylbenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-chloro-N-methyl-N-phenylbenzamide
- 3-amino-2-chloro-6-methylphenol
- 2,3-dimethoxybenzoic acid derivatives
Uniqueness
3-amino-6-chloro-2-methyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methyl groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
3-amino-6-chloro-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-12(16)8-7-11(15)13(9)14(18)17-10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18) |
InChI Key |
NUSZTECVBVJWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)NC2=CC=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
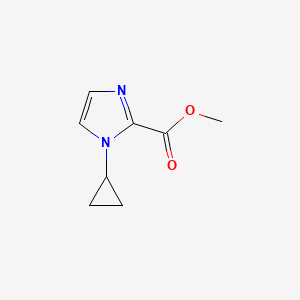
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
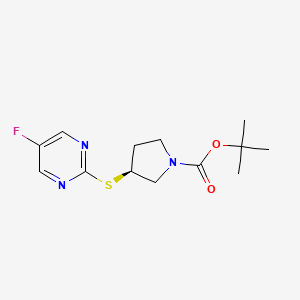
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
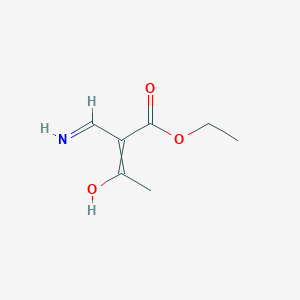

![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
